REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[N:4][C:3]=1[C:8]1([OH:16])[CH2:14][CH:13]2[NH:15][CH:10]([CH2:11][CH2:12]2)[CH2:9]1.Br[CH:18]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[Cl:32])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[Cl:25].C([O-])([O-])=O.[K+].[K+].O>CC#N>[Cl:25][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[CH:18]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[Cl:32])[N:15]1[CH:13]2[CH2:12][CH2:11][CH:10]1[CH2:9][C:8]([C:3]1[N:4]=[CH:5][CH:6]=[CH:7][N:2]=1)([OH:16])[CH2:14]2 |f:0.1,3.4.5|
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Name
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3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
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Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=C(N=CC=C1)C1(CC2CCC(C1)N2)O
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC(C1=C(C=CC=C1)Cl)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
|
UNSPECIFIED
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Setpoint
|
22.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
Under N2, a well stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
was stirred
|
Type
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TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
After complete reaction (36 to 48 h) the mixture
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Duration
|
42 (± 6) h
|
Type
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STIRRING
|
Details
|
the suspension was stirred for 3 h
|
Duration
|
3 h
|
Type
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FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
washed with water (2×25 ml)
|
Type
|
CUSTOM
|
Details
|
dried to constant weight under vacuum
|
Type
|
CUSTOM
|
Details
|
at 50° C
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C(N1C2CC(CC1CC2)(O)C2=NC=CC=N2)C2=C(C=CC=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |